molecular formula C8H12O B150987 (Z)-1,5-Octadien-3-one CAS No. 65767-22-8

(Z)-1,5-Octadien-3-one

Cat. No. B150987
CAS RN: 65767-22-8
M. Wt: 124.18 g/mol
InChI Key: VWYBQOFZVSNDAW-WAYWQWQTSA-N
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Description

(Z)-1,5-Octadien-3-one, also known as (Z)-3-octen-1-one, is a naturally occurring compound that can be found in various fruits, vegetables, and flowers. It is known for its distinct odor, which is often described as mushroom-like or earthy. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including food science, agriculture, and medicine.

Scientific Research Applications

1. Use as Internal Standards in Isotope Dilution Assays

(Z)-1,5-Octadien-3-one and its isotopically labeled derivatives have been utilized as internal standards in isotope dilution assays. These standards are essential for accurate quantification in various chemical analyses. Isotopic labeling and chemical purity of these compounds are characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) techniques, which are crucial for ensuring the reliability of the assay results (Lin et al., 1999).

2. Involvement in Copolymerization Processes

(Z)-1,5-Octadien-3-one plays a role in copolymerization processes. For instance, it is involved in the copolymerization of propene with nonconjugated dienes like 1,5-hexadiene and 1,7-octadiene, using various catalysts. This copolymerization process, which includes intramolecular cyclization, significantly influences the microstructure of the resulting polymers. The incorporation of nonconjugated dienes and the stereoselectivity of cycloaddition are key aspects of this research (Naga, Shiono, & Ikeda, 1999).

3. Role in Flavor Chemistry

In flavor chemistry, (Z)-1,5-Octadien-3-one has been identified as a significant contributor to the aroma of certain products. For example, it was found to contribute to the dried fruits aroma in Vitis vinifera cv. Merlot and Cabernet Sauvignon musts. Quantitative methods have been developed to assay this compound in musts, highlighting its importance in the sensory qualities of wine (Allamy, Darriet, & Pons, 2017).

4. Application in Synthetic Chemistry

(Z)-1,5-Octadien-3-one is used in synthetic chemistry for various purposes. For instance, it is involved in the generation and cycloaddition reactions of certain compounds. Its reactivity and the formation of specific derivatives through these reactions are critical for synthesizing a wide range of chemical products (Fernández, Pollart, & Moore, 1988).

5. In Hydrogenation Catalysis

This compound is also relevant in the field of hydrogenation catalysis. Specific zirconium(III) complexes, for instance, have shown selectivity in hydrogenating unsaturated hydrocarbons, including 1,5-cyclo-octadiene, to produce cyclo-octene. Such catalytic processes are vital in industrial chemistry for the efficient production of various chemicals (Choukroun, Basso-Bert, & Gervais, 1986).

properties

IUPAC Name

(5Z)-octa-1,5-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-3-5-6-7-8(9)4-2/h4-6H,2-3,7H2,1H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYBQOFZVSNDAW-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017502
Record name (5Z)-octa-1,5-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1,5-Octadien-3-one

CAS RN

65767-22-8
Record name 1,5-Octadien-3-one, (5Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065767228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z)-octa-1,5-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5Z)-octa-1,5-dien-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,5-OCTADIEN-3-ONE, (5Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5224B73P1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
524
Citations
L Allamy, P Darriet, A Pons - Journal of Agricultural and Food …, 2017 - ACS Publications
The main goal of this research was to identify key aroma compounds involved in the dried fruits (prune and dried fig) aroma of musts. An odoriferous zone (OZ) was detected by gas …
Number of citations: 13 pubs.acs.org
I Blank, J Lin, FA Vera, DH Welti… - Journal of Agricultural and …, 2001 - ACS Publications
The aroma composition of autoxidized arachidonic acid was characterized by aroma extract dilution analysis. The most potent odorant was trans-4,5-epoxy-(E)-2-decenal followed by 1-…
Number of citations: 60 pubs.acs.org
A Nakanishi, N Miyazawa, K Haraguchi… - Flavour and …, 2014 - Wiley Online Library
The aroma of freshly grated wasabi (Wasabia japonica Matsum.) is not only pungent but also sweet, fruity, green and creamy. In this study we investigated wasabi aroma concentrate by …
Number of citations: 6 onlinelibrary.wiley.com
P Bauer, E Ortner, A Buettner - Analytical and Bioanalytical Chemistry, 2022 - Springer
Acrylates as well as 1-alken-3-ones are both known to be odour active substances but are generally identified in different materials. Nonetheless, butyl acrylate and 1-octen-3-one were …
Number of citations: 1 link.springer.com
P Darriet, M Pons, R Henry, O Dumont… - Journal of agricultural …, 2002 - ACS Publications
Powdery mildew due to the fungus Uncinula necator is an important disease for the vineyard. The development of the fungus at the surface of the berries leads to the occurrence of a …
Number of citations: 129 pubs.acs.org
V Greger, P Schieberle - Journal of agricultural and food chemistry, 2007 - ACS Publications
An aroma extract dilution analysis applied on an aroma distillate prepared from fresh apricots revealed (R)-γ-decalactone, (E)-β-damascenone, δ-decalactone, and (R/S)-linalool with …
Number of citations: 178 pubs.acs.org
C Masanetz, H Guth, W Grosch - Zeitschrift für Lebensmitteluntersuchung …, 1998 - Springer
Gas chromatography-olfactometry of headspace samples revealed that (Z)-3-hexenal, methanethiol, (Z)-1,5-octadien-3-one, dimethyl trisulphide, octanal, 2-isopropyl- and 2-sec-butyl-3-…
Number of citations: 83 link.springer.com
J Lin, DH Welti, FA Vera, LB Fay… - Journal of agricultural and …, 1999 - ACS Publications
The isotopically labeled compounds [5,6- 2 H 2 ]-(Z)-1,5-octadien-3-one (dI) and [1- 2 H 1;2 ,2- 2 H 1;1 ]-1-octen-3-one (d-II), as well as the unlabeled reference compound (Z)-1,5-…
Number of citations: 31 pubs.acs.org
S Schlüter, H Steinhart, FJ Schwarz… - Journal of agricultural …, 1999 - ACS Publications
Sixty common carp in groups of five in four tanks per treatment were given three diets containing different increasing amounts of methionine. The aroma extract dilution analysis (AEDA) …
Number of citations: 43 pubs.acs.org
A Lucile, D Philippe, P Alexandre - 2017
Number of citations: 0

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